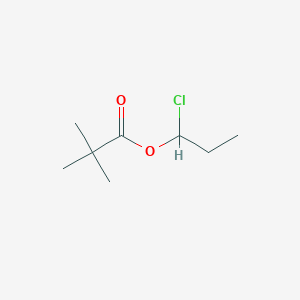

1-Chloropropyl pivalate

Description

Properties

Molecular Formula |

C8H15ClO2 |

|---|---|

Molecular Weight |

178.65 g/mol |

IUPAC Name |

1-chloropropyl 2,2-dimethylpropanoate |

InChI |

InChI=1S/C8H15ClO2/c1-5-6(9)11-7(10)8(2,3)4/h6H,5H2,1-4H3 |

InChI Key |

WIJWVHYBDNGHCZ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(OC(=O)C(C)(C)C)Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis via Pivaloyl Chloride Intermediate

Pivaloyl chloride ((CH₃)₃CCOCl) serves as a critical precursor. Source outlines its preparation from pivalic acid and phosphorus trichloride (PCl₃):

Subsequent reaction with 1-chloropropanol under controlled conditions yields 1-chloropropyl pivalate:

Optimization Insights :

-

Stoichiometry : A 1:1 molar ratio minimizes unreacted starting material .

-

Reaction Time : 2–4 hours at 60–62°C ensures complete conversion .

-

Yield : >90% after vacuum distillation, as reported for analogous chlorinated esters .

Phase-Transfer Catalysis with Dihalomethanes

EP0453993A1 ( ) details a novel method for halomethyl pivalates using dihalomethanes (e.g., bromochloromethane) and pivalic acid salts. Adapting this for this compound synthesis would require substituting dihalomethane with 1-chloro-3-bromopropane:

Critical Factors :

-

Catalyst Loading : 0.5 mol% tetrabutylammonium bromide (TBAB) maximizes selectivity .

-

Temperature : Reactions at 50–70°C prevent thermal degradation .

-

Workup : Phase separation and distillation recover unreacted dihalomethane (95% yield) and isolate the product .

Zinc Chloride-Catalyzed Acetaldehyde Condensation

Source reports a 88% yield synthesis of 1-chloroethyl pivalate using acetaldehyde, zinc chloride, and pivalic acid. Extending this to this compound would involve propionaldehyde:

Conditions :

Comparative Analysis of Synthesis Routes

*Reported for 1-chloroethyl pivalate; projected for chloropropyl analog.

Challenges and Optimization Strategies

-

Byproduct Formation : Hydrolysis of pivaloyl chloride to pivalic acid occurs in aqueous media. Anhydrous conditions and excess chloropropanol mitigate this .

-

Catalyst Recovery : Phase-transfer catalysts like TBAB can be reused after extraction, reducing costs .

-

Scalability : The phase-transfer method is industrially viable due to mild conditions and high dihalomethane recovery .

Chemical Reactions Analysis

Hydrolysis Resistance

The pivaloyl group confers exceptional stability against hydrolysis due to steric hindrance from its three methyl groups:

-

Acidic Hydrolysis : Requires prolonged heating with concentrated HCl (>12 hours at 100°C) for complete cleavage .

-

Basic Hydrolysis : Resists 1M NaOH at 25°C for >24 hours, contrasting with simpler esters (e.g., ethyl acetate hydrolyzes in minutes) .

Table 2: Hydrolysis Kinetics Comparison

| Ester | Half-life in 1M NaOH (25°C) |

|---|---|

| 1-Chloropropyl pivalate | >24 hours |

| Ethyl acetate | 5 minutes |

Acylation and Alkylation Reactions

The compound participates in nucleophilic substitution and ester-exchange reactions:

-

With Amines : Forms stable amides under mild conditions (e.g., with cyclopropanamine derivatives at 0°C) .

-

With Alcohols : Transesterification occurs at 80–100°C using Ti(OiPr)₄ as a catalyst .

-

Grignard Reagents : Reacts with organomagnesium halides to yield tertiary alcohols (e.g., (CH₃)₃CCO₂CH₂CH₂CH₂MgCl → (CH₃)₃CCO₂CH₂CH₂CH₂OH) .

Table 3: Bioavailability Enhancement in Prodrugs

| Drug | Bioavailability (Free vs. Pivalate Ester) |

|---|---|

| Ofloxacin | 45% → 92% |

| Sulbactam | 28% → 81% |

Thermal Decomposition

At elevated temperatures (>200°C), this compound undergoes decomposition:

-

Primary Products : Isobutene, CO₂, and chloroalkenes (identified via GC-MS) .

-

Mechanism : Radical-initiated cleavage of the ester bond, accelerated by UV light .

Spectroscopic Data

Key characterization parameters include:

Scientific Research Applications

Organic Synthesis

1-Chloropropyl pivalate serves as an important intermediate in the synthesis of complex organic molecules. It has been employed in the development of pharmaceuticals and agrochemicals due to its ability to participate in nucleophilic substitution reactions. For instance, it can be used to synthesize amine derivatives through nickel-catalyzed coupling reactions, demonstrating moderate enantioselectivity .

Pharmaceutical Development

The compound is recognized for its utility in synthesizing bioactive molecules. For example, it has been utilized in the synthesis of thienopyridine derivatives, which are known for their pharmacological activities, including anticancer and anti-inflammatory properties . The amide bond present in many pharmaceutical compounds often includes derivatives of chlorinated esters like this compound, contributing to their therapeutic efficacy .

Agrochemical Applications

In agrochemistry, this compound is explored for its potential as a precursor for developing herbicides and insecticides. Its chlorinated structure enhances biological activity against various pests while maintaining environmental safety profiles . The compound's ability to form stable intermediates makes it suitable for designing new agrochemical agents with improved efficacy.

Case Studies

Mechanism of Action

The mechanism of action of 1-Chloropropyl pivalate involves its reactivity as an ester and its ability to undergo nucleophilic substitution reactions. The compound can interact with various nucleophiles, leading to the formation of new chemical bonds and the generation of different products. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares 1-chloropropyl pivalate with key analogues:

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Primary Applications | Key Differences |

|---|---|---|---|---|---|

| This compound | C₈H₁₃ClO₂ | 176.64 | Chloropropyl, pivalate ester | Organic synthesis intermediates | Combines Cl reactivity + pivalate stability |

| Isostearyl pivalate | C₂₃H₄₆O₂ | 354.61 | Branched alkyl, pivalate ester | Cosmetics (emollient) | Larger, non-chlorinated; lipophilic |

| Tixocortol pivalate | C₂₆H₃₇ClO₆ | 493.02 | Steroid backbone, pivalate ester | Anti-inflammatory pharmaceuticals | Steroidal structure; medical use |

| Iodomethyl pivalate | C₆H₁₁IO₂ | 242.05 | Iodomethyl, pivalate ester | Radiolabeling, alkylation reactions | Iodine enhances leaving-group ability |

| 3-Chloropropyl acetate | C₅H₉ClO₂ | 136.58 | Chloropropyl, acetate ester | Solvents, plasticizers | Less steric bulk; faster hydrolysis |

Reactivity and Stability

- Chlorine vs. Other Halogens : The chlorine in this compound offers moderate leaving-group ability compared to iodine in iodomethyl pivalate but is less reactive than bromine or iodine derivatives. However, its stability under physiological conditions makes it preferable in drug synthesis .

- Pivalate vs. Acetate Esters : Pivalate esters (e.g., this compound) exhibit slower hydrolysis rates than acetate esters (e.g., 3-chloropropyl acetate) due to steric hindrance from the trimethyl group, enhancing shelf life in formulations .

- Steroidal Pivalates : Compounds like tixocortol pivalate leverage the pivalate group to improve lipophilicity and topical absorption, contrasting with this compound’s role as a synthetic intermediate .

Pharmaceutical Modifications

Studies show that pivalate fragments (as in Sivelestat derivatives) enhance inhibitory activity against enzymes like human neutrophil elastase (HNE). For this compound, the chlorine atom may facilitate covalent binding to active-site residues, though this requires further validation .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-chloropropyl pivalate, and how do reaction conditions influence yield and purity?

- The synthesis of this compound typically involves esterification of pivalic acid with chlorinated propanol derivatives or reductive deoxygenation of tertiary esters using trichlorosilane. Reaction parameters such as temperature (e.g., 60–80°C for esterification) and catalyst selection (e.g., acid catalysts like H₂SO₄) critically affect yield and purity. Impurities like unreacted starting materials or byproducts (e.g., 2-chloropropyl isomers) require chromatographic separation (GC-MS or HPLC) for identification .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- NMR spectroscopy (¹H and ¹³C) is essential for structural confirmation, with characteristic peaks for the pivalate carbonyl (δ ~175 ppm in ¹³C NMR) and chloropropyl chain protons (δ 1.2–1.8 ppm). Mass spectrometry (MS) with electron ionization (EI) can confirm molecular ion peaks (m/z ~150–152 for [M]⁺). Gas chromatography (GC) with flame ionization detection (FID) is optimal for purity analysis, though halogen-specific detectors (e.g., ECD) enhance sensitivity for chlorinated byproducts .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- The compound is classified under UN 3272 (flammable ester) and requires storage in inert, airtight containers at room temperature. Personal protective equipment (PPE), including nitrile gloves and fume hood use, is mandatory due to potential respiratory and dermal irritation. Spill management should follow ester-specific protocols, utilizing absorbents like vermiculite and avoiding aqueous rinses to prevent hydrolysis .

Advanced Research Questions

Q. How do collision energy and stereoelectronic effects influence the mechanistic pathways of this compound in radical-mediated reactions?

- Computational trajectory analysis (e.g., density functional theory, DFT) reveals that collision energy (7–28 kJ mol⁻¹) significantly impacts the preferential formation of 1-chloropropyl vs. 2-chloropropyl radicals. At higher energies (28 kJ mol⁻¹), the 1-chloropropyl radical dominates (ratio ~16:1) due to favorable hyperconjugative stabilization of the transition state. Experimental validation via crossed molecular beam studies aligns with these predictions .

Q. What computational methods are suitable for modeling the solvent effects on this compound’s stability and reactivity?

- Molecular dynamics (MD) simulations with polarizable force fields (e.g., AMBER or CHARMM) can model solvation dynamics in nonpolar solvents (e.g., hexane), where pivalate’s bulky tert-butyl group minimizes steric hindrance. Quantum mechanical/molecular mechanical (QM/MM) hybrid methods are recommended for studying hydrolysis pathways in protic solvents, predicting rate constants via transition state theory .

Q. How can discrepancies in reported reaction product ratios (e.g., 1-chloropropyl vs. 2-chloropropyl derivatives) be resolved methodologically?

- Contradictions often arise from differences in collision energy settings or detection limits of analytical methods. Bootstrapping statistical analysis (1,000+ trajectory samples) reduces uncertainty in product ratios (e.g., 23 ± 7 at 95% confidence). Cross-validation using isotope-labeled substrates (e.g., deuterated chloropropyl chains) and high-resolution tandem MS (HRMS/MS) improves specificity for minor isomers .

Q. What advanced analytical strategies address challenges in quantifying trace degradation products of this compound?

- Two-dimensional gas chromatography (GC×GC) coupled with time-of-flight MS (TOF-MS) enhances separation and identification of trace chlorinated byproducts (e.g., chloropropanol). Solid-phase microextraction (SPME) pre-concentrates low-abundance analytes, while derivatization (e.g., silylation) improves volatility for GC analysis. Method validation should include spike-recovery tests (≥80% recovery) and limits of detection (LOD) ≤ 0.1 ppm .

Methodological Considerations

- Experimental Design : For kinetic studies, pseudo-first-order conditions (excess nucleophile) and in-situ FTIR monitoring are advised to track ester hydrolysis .

- Data Interpretation : Use multivariate analysis (e.g., PCA) to disentangle steric vs. electronic contributions to reactivity in comparative studies with analogs like methacrylate esters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.